molecular formula C12H14BrClO2 B14074674 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14074674
M. Wt: 305.59 g/mol
InChI Key: IUMOKVBNYQKPNP-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one (CAS: 1806549-22-3 ) is a halogenated aromatic ketone featuring a bromomethyl group at the 3-position, an ethoxy group at the 2-position of the phenyl ring, and a chloropropanone moiety. Bromine and chlorine substituents enhance electrophilicity and may influence reactivity in cross-coupling or substitution reactions. The ethoxy group could modulate solubility and hydrogen-bonding interactions, as seen in related compounds .

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-2-16-12-9(6-11(15)8-14)4-3-5-10(12)7-13/h3-5H,2,6-8H2,1H3

InChI Key

IUMOKVBNYQKPNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1CBr)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Thionyl chloride reacts with the ketone group to form an intermediate acyl chloride, which is subsequently quenched to yield the chlorinated product. Critical factors include:

  • Molar ratio : A 1:3 stoichiometry of ketone to SOCl₂ ensures complete conversion.
  • Catalysis : Trace amounts of N,N-dimethylformamide (0.5–1 mol%) accelerate the reaction by generating reactive chloroiminium intermediates.
  • Reflux duration : 2–4 hours under anhydrous conditions minimizes side reactions.

Example protocol from patent literature:

  • Combine 3-(3-bromomethyl-2-ethoxyphenyl)propan-2-one (0.1 mol) with SOCl₂ (0.3 mol) and N,N-dimethylformamide (0.001 mol).
  • Reflux at 60°C for 3 hours.
  • Remove excess SOCl₂ via reduced-pressure distillation.
    Yield: 89–94% with HPLC purity >99%.

Ethoxylation and Aromatic Substitution

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A Friedel-Crafts alkylation approach using phenetole (ethoxybenzene) and aluminum trichloride (AlCl₃) has been documented for analogous compounds.

Friedel-Crafts Alkylation Protocol

  • Catalyst loading : Silica gel-supported AlCl₃ (1.6 mmol/g) enhances surface area and reactivity.
  • Vacuum conditions : Operating at −0.03 to −0.08 MPa improves reaction kinetics by removing HCl byproducts.
  • Solvent system : Dichloromethane facilitates low-temperature reactions (−10 to −30°C).

Table 2: Ethoxylation Efficiency with Silica-Supported AlCl₃

AlCl₃ Loading (mmol/g) Temperature (°C) Phenetole Equiv. Yield (%)
1.6 −15 1.1 89
2.0 −25 1.2 93
1.8 −20 1.0 85

Data derived from patented methodologies.

Purification and Crystallization

Final purification involves recrystallization from ethanol-water mixtures. A 1:1 volumetric ratio at 8× the solute volume achieves optimal recovery (88–92%). Alternative solvents like acetonitrile may be used for higher-purity demands (>99.8% HPLC).

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.58 (s, 2H, CH₂Br), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • IR : Peaks at 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ether).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain temperature control and automate reagent addition. Silica-supported catalysts are reused for 5–7 cycles without significant activity loss, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation results in carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interfere with enzymatic pathways by inhibiting key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Notable Substituents
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one C₁₂H₁₄BrClO₂ Bromomethyl, ethoxy, chloropropanone 3-Bromomethyl, 2-ethoxy, β-chlorinated ketone
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO α,β-unsaturated ketone, bromine Bromine at α-position, propenone backbone
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃ClO₂ α,β-unsaturated ketone, methoxy, chlorophenyl 3-Methoxy, 2-chlorophenyl, conjugated enone
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₅BrN₂O Cyclopropene ring, carboxamide, bromophenyl Bromophenyl, strained cyclopropene, diethylamide

Key Observations :

  • The target compound’s chloropropanone moiety distinguishes it from α,β-unsaturated ketones in , which exhibit conjugation-driven reactivity (e.g., Michael additions).
  • Ethoxy vs.
  • Bromomethyl vs. Bromophenyl : The bromomethyl group in the target compound is more reactive toward nucleophilic substitution than bromophenyl groups in , which are typically inert under mild conditions.

Physical Properties and Crystallography

  • Melting Points: The carboxamide derivative melts at 102.2–102.5 °C, while α,β-unsaturated ketones likely have lower melting points due to reduced hydrogen-bonding capacity. The target compound’s bromine and chlorine substituents may elevate its melting point relative to non-halogenated analogs.
  • Crystallography : SHELX software is widely used for refining structures of similar compounds. For example, employs riding models for hydrogen atoms, a common practice in small-molecule crystallography. The target compound’s ethoxy group may form distinct hydrogen-bonding networks compared to methoxy groups in , influencing crystal packing .

Biological Activity

1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features halogen substituents, which contribute to its reactivity and interactions with various biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one comprises a bromomethyl group, an ethoxy group, and a chloropropanone moiety. Its molecular formula is C12H14BrClO2, with a molecular weight of approximately 305.59 g/mol. The presence of these functional groups enhances its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and other biomolecules.

The biological activity of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to modulation or inhibition of enzyme activities and receptor functions:

  • Electrophilic Attack : The bromomethyl group acts as an electrophile, capable of reacting with nucleophilic sites on amino acids such as cysteine and lysine.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease processes.

Biological Activity and Therapeutic Potential

Research has highlighted several potential therapeutic applications for 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one:

  • Anticancer Properties : The compound's ability to modify protein functions suggests potential as an anticancer agent. Studies are ongoing to evaluate its efficacy in various cancer cell lines.
  • Antimicrobial Activity : Its structural similarities to other known antimicrobial agents raise the possibility of effective antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit cytotoxic effects on cancer cells. For example, compounds with analogous structures have shown promise in inhibiting tumor growth in preclinical models .
  • Enzyme Interaction Studies : Investigations into the interaction between 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one and specific enzymes have revealed that it can act as a reversible inhibitor, impacting enzyme kinetics significantly.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
1-(4-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-oneStructurePotentially different biological activity due to para substitution
1-(3-(Chloromethyl)-2-methoxyphenyl)-3-bromopropan-2-oneStructureDifferent reactivity profile due to halogen type
4-BromoacetophenoneStructureSimpler structure, commonly used in organic synthesis

Q & A

Q. Key factors affecting efficiency :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions.
  • Temperature control : Bromomethylation is exothermic; slow addition of brominating agents minimizes decomposition .
  • Protecting groups : The ethoxy group may require protection during bromination to prevent ether cleavage.

Basic: What spectroscopic techniques are used to characterize this compound, and what key features are observed?

Answer:

  • ¹H/¹³C NMR :
    • The bromomethyl group (CH₂Br) appears as a singlet (~δ 4.3–4.7 ppm in ¹H; δ 30–35 ppm in ¹³C).
    • The chloropropanone moiety shows a carbonyl signal at ~δ 200–210 ppm (¹³C) and splitting patterns for adjacent CH₂ groups.
  • IR Spectroscopy :
    • Strong C=O stretch at ~1700–1750 cm⁻¹.
    • C-Br and C-Cl stretches appear at ~500–600 cm⁻¹ and ~700–800 cm⁻¹, respectively.
  • Mass Spectrometry (MS) :
    • Molecular ion peaks [M]⁺ and isotopic patterns for Br/Cl (3:1 and 3:2 ratios) confirm molecular weight .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated aryl ketones like this compound?

Answer:
X-ray diffraction (XRD) provides precise bond lengths, angles, and torsion angles, critical for confirming:

  • Halogen positioning : Bromomethyl vs. chloropropyl group orientation.
  • Crystal packing : Hydrogen bonding (e.g., C=O⋯H-C interactions) and halogen-halogen contacts influence stability.

Q. Methodology :

  • Use SHELXL for structure refinement ().
  • Analyze non-merohedral twinning (common in halogenated crystals) with programs like TWINABS .

Advanced: What challenges arise in achieving regioselectivity during bromomethylation in similar ketones?

Answer:

  • Competitive bromination : The aromatic ring’s electron density (enhanced by the ethoxy group) directs bromine to para positions, but steric hindrance from substituents can alter regioselectivity.
  • Radical vs. electrophilic pathways : Radical initiators (e.g., AIBN) favor allylic bromination, while electrophilic agents target activated aromatic positions.

Q. Mitigation strategies :

  • Use directing groups (e.g., –NO₂) temporarily.
  • Optimize reaction time and stoichiometry to suppress over-bromination .

Methodological: How do researchers analyze hydrogen bonding patterns in such compounds, and what implications do these have on crystal packing?

Answer:

  • Graph-set analysis (Etter’s method) categorizes hydrogen bonds into motifs (e.g., chains, rings).
  • Implications :
    • Strong C=O⋯H–O bonds create 1D chains, enhancing thermal stability.
    • Weak C–H⋯Br interactions contribute to layered packing, affecting solubility .

Data Analysis: How should conflicting reports on reaction yields or byproduct formation be addressed?

Answer:

  • Systematic comparison : Replicate conditions from literature (e.g., solvent, catalyst) while monitoring variables like moisture or oxygen levels.
  • Byproduct identification : Use LC-MS or GC-MS to trace intermediates (e.g., debrominated products).
  • Computational modeling : DFT studies predict thermodynamic favorability of pathways, resolving contradictions .

Computational: What role do DFT calculations play in understanding the electronic properties of this compound?

Answer:

  • Electron density mapping : Reveals electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack.
  • Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, correlating with kinetic stability.
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding reaction optimization .

Safety: What are the key safety precautions when handling brominated and chlorinated aromatic ketones in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Storage : Keep in amber bottles under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition.
  • Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid environmental release .

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